molecular formula C11H17Cl2N3O B10792060 cis-2-(5-Hydroxy-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride

cis-2-(5-Hydroxy-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride

Cat. No.: B10792060
M. Wt: 278.18 g/mol
InChI Key: PIMOICSETZXOCN-DRJPZDRJSA-N
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Description

cis-2-(5-Hydroxy-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride: is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound features a unique structure with a pyridine ring and a pyrrolo[3,4-c]pyrrole framework, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(5-Hydroxy-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride typically involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . This process includes heating N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the corresponding N-phthalimidopyrrolidines . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions: cis-2-(5-Hydroxy-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction could produce fully hydrogenated pyrrolo[3,4-c]pyrrole derivatives.

Scientific Research Applications

cis-2-(5-Hydroxy-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.

    Industry: It can be used in the synthesis of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of cis-2-(5-Hydroxy-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group on the pyridine ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to fit into enzyme active sites, potentially inhibiting their function and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, cis-2-(5-Hydroxy-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride is unique due to the presence of the hydroxyl group on the pyridine ring. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in chemical reactions and biological interactions.

Properties

Molecular Formula

C11H17Cl2N3O

Molecular Weight

278.18 g/mol

IUPAC Name

5-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]pyridin-3-ol;dihydrochloride

InChI

InChI=1S/C11H15N3O.2ClH/c15-11-1-10(4-13-5-11)14-6-8-2-12-3-9(8)7-14;;/h1,4-5,8-9,12,15H,2-3,6-7H2;2*1H/t8-,9+;;

InChI Key

PIMOICSETZXOCN-DRJPZDRJSA-N

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2CN1)C3=CC(=CN=C3)O.Cl.Cl

Canonical SMILES

C1C2CN(CC2CN1)C3=CC(=CN=C3)O.Cl.Cl

Origin of Product

United States

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